

Spectroscopic Data of Erycibelline: A Technical Guide

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Compound of Interest

Compound Name: Erycibelline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product **Erycibelline**. Due to the limited public availability of the complete raw data from primary literature, this document presents a summary based on known structural information and typical spectroscopic values for similar nortropane alkaloids. It is intended to serve as a reference for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure

Erycibelline is a dihydroxynortropane alkaloid with the molecular formula $C_7H_{13}NO_2$. Its structure is characterized by a bicyclic nortropane core with two hydroxyl groups.

Molecular Formula: $C_7H_{13}NO_2$ IUPAC Name: (1R,2R,5S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-2-ol

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **Erycibelline** based on its structure and data from analogous compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data

1H NMR (Proton NMR)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	~3.5	br s	-
H-2	~4.0	d	~4.0
H-3 α	~2.0	m	-
H-3 β	~1.8	m	-
H-4 α	~2.1	m	-
H-4 β	~1.9	m	-
H-5	~3.6	br s	-
H-6	~4.2	d	~4.0
H-7 α	~1.7	m	-
H-7 β	~1.6	m	-
N-CH ₃	~2.5	s	-

¹³C NMR (Carbon NMR)

Position	Chemical Shift (δ , ppm)
C-1	~60
C-2	~70
C-3	~35
C-4	~30
C-5	~62
C-6	~72
C-7	~33
N-CH ₃	~40

Table 2: Mass Spectrometry (MS) Data

Technique	Ionization Mode	Observed m/z	Interpretation
High-Resolution Mass Spectrometry (HRMS)	ESI+	[M+H] ⁺ : 144.0968	Calculated for C ₇ H ₁₄ NO ₂ ⁺ : 144.0970

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H Stretch (Alcohol)
~2950	Medium	C-H Stretch (Aliphatic)
~1450	Medium	C-H Bend (Aliphatic)
~1100	Strong	C-O Stretch (Alcohol)
~1050	Strong	C-N Stretch (Amine)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are representative of standard methods used for the characterization of natural products like **Erycibelline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A Bruker Avance (or equivalent) NMR spectrometer operating at a proton frequency of 400 MHz or higher.
- **Sample Preparation:** Approximately 5-10 mg of **Erycibelline** is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
- **¹H NMR Acquisition:** One-dimensional proton spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for adequate signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

- ¹³C NMR Acquisition: One-dimensional carbon spectra are acquired with proton decoupling. A larger spectral width (~220 ppm) is used. A greater number of scans is typically required due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)

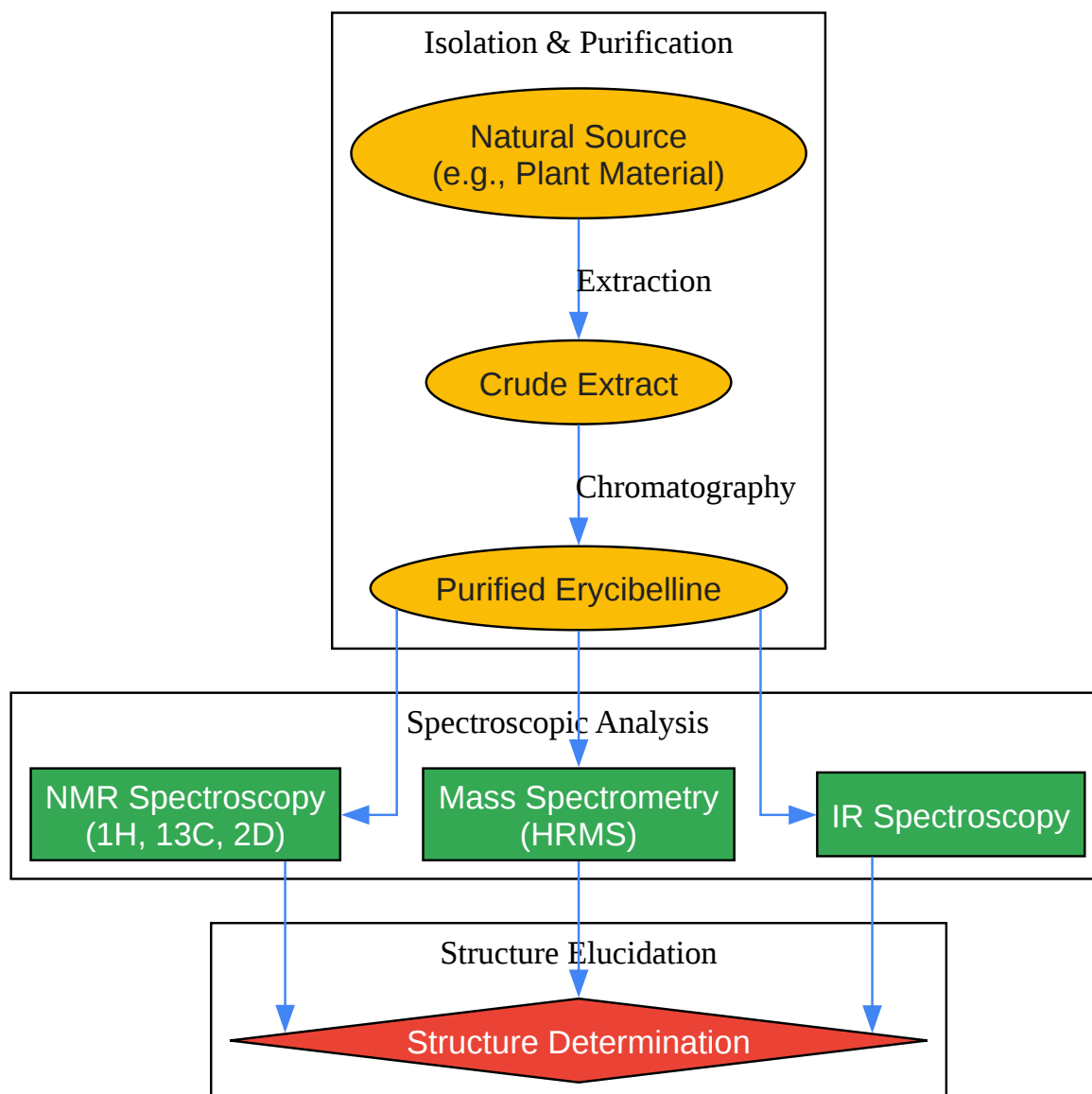
- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
- Sample Preparation: A dilute solution of **Erycibelline** is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of acid (e.g., formic acid) to promote protonation for positive ion mode.
- Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. The mass analyzer is scanned over a relevant m/z range (e.g., 50-500 Da) to detect the protonated molecular ion [M+H]⁺.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of **Erycibelline** in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disc.
- Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum is first collected and automatically subtracted from the sample spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a natural product like **Erycibelline**.



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Caption: General workflow for the isolation and spectroscopic characterization of **Erycibelline**.

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